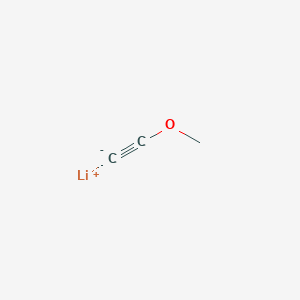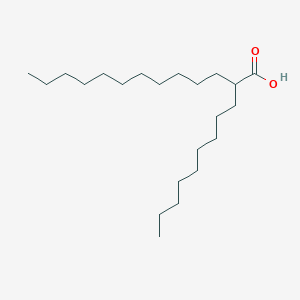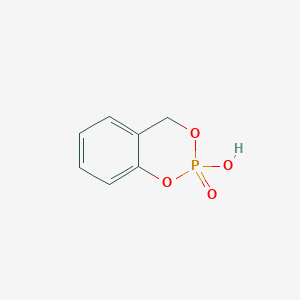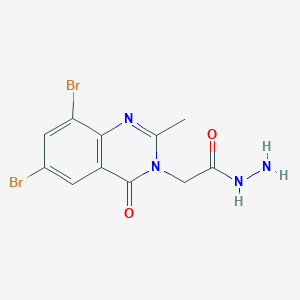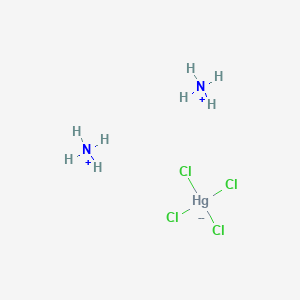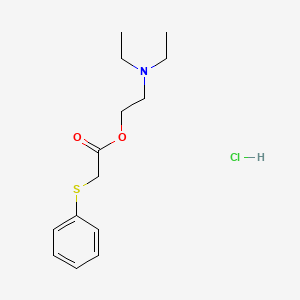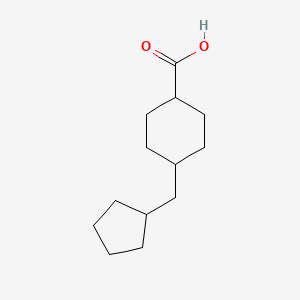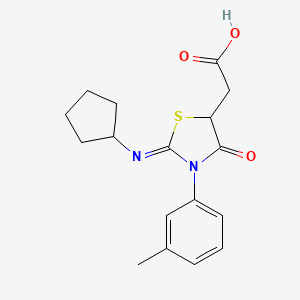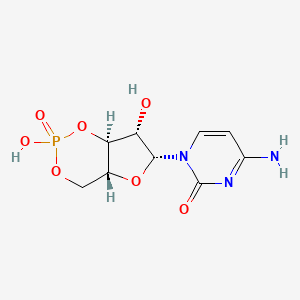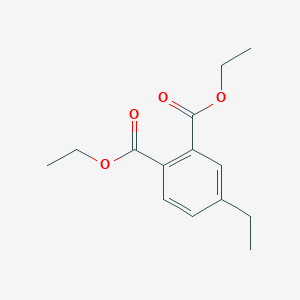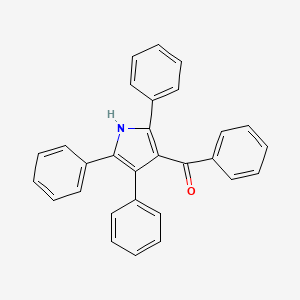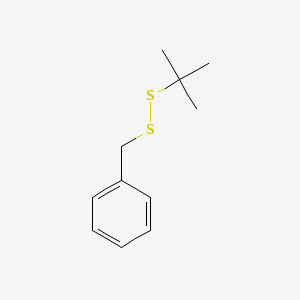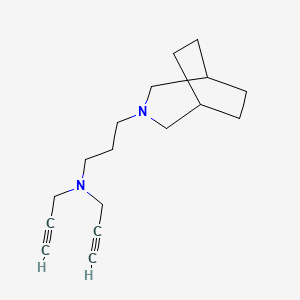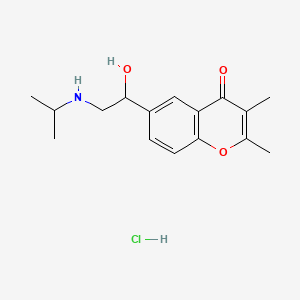![molecular formula C14H10LiNO2S B14675412 Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- CAS No. 40900-03-6](/img/structure/B14675412.png)
Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- is a compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. The indole ring system, which is a part of this compound, is prevalent in many biochemical systems and medicinal chemistry applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- typically involves the lithiation of indole derivatives. One common method is the halogen-metal exchange reaction, where a halogenated indole is treated with an organolithium reagent. For example, 3-iodo-1-phenylsulfonyl-indole can be reacted with lithium trimethylzincate to form the corresponding lithium indolyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with electrophiles such as aldehydes and ketones.
Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Electrophilic Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic addition to benzaldehyde can yield the corresponding alcohols .
科学的研究の応用
Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds and create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials
作用機序
The mechanism of action of Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The indole ring system can participate in π-excessive reactions, making it highly reactive towards electrophiles . The lithium ion can also facilitate the formation of carbon-carbon bonds by stabilizing carbanions.
類似化合物との比較
Similar Compounds
1-Phenylsulfonyl-1H-indole: Similar structure but lacks the lithium ion.
3-Iodo-1-phenylsulfonyl-indole: Precursor in the synthesis of the lithium compound.
Indole-3-acetic acid: A plant hormone with a similar indole ring system.
Uniqueness
Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- is unique due to the presence of the lithium ion, which enhances its reactivity and makes it a valuable reagent in organic synthesis. The combination of the indole ring and the lithium ion allows for a wide range of chemical transformations that are not possible with similar compounds.
特性
CAS番号 |
40900-03-6 |
|---|---|
分子式 |
C14H10LiNO2S |
分子量 |
263.3 g/mol |
IUPAC名 |
lithium;1-(benzenesulfonyl)-2H-indol-2-ide |
InChI |
InChI=1S/C14H10NO2S.Li/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15;/h1-10H;/q-1;+1 |
InChIキー |
BPLLVZVVGFCZKQ-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC=C(C=C1)S(=O)(=O)N2[C-]=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


